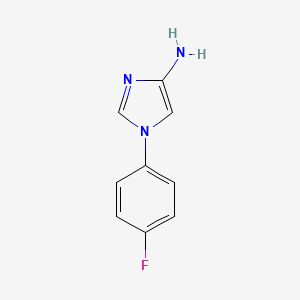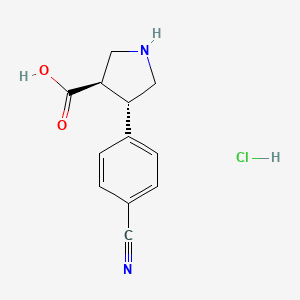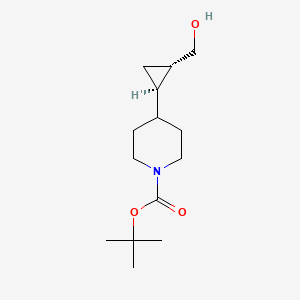
2-Propyn-1-ol compound with methyloxirane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Propyn-1-ol compound with methyloxirane is a chemical compound resulting from the reaction between 2-propyn-1-ol, a propargyl alcohol, and methyloxirane, an epoxide. This compound has the molecular formula C6H10O2 and is known for its unique chemical and physical properties due to the combination of its two components .
Synthetic Routes and Reaction Conditions:
Copper-Catalyzed Addition: 2-Propyn-1-ol is produced by the copper-catalyzed addition of formaldehyde to acetylene as a by-product of the industrial synthesis of but-2-yne-1,4-diol.
Dehydrochlorination: It can also be prepared by dehydrochlorination of 3-chloro-2-propen-1-ol using sodium hydroxide.
Industrial Production Methods:
- The industrial production of 2-propyn-1-ol involves the copper-catalyzed addition of formaldehyde to acetylene .
- Methyloxirane, also known as propylene oxide, is typically produced via the chlorohydrin process or the hydroperoxide process .
Types of Reactions:
Oxidation: 2-Propyn-1-ol can be oxidized to propynal or propargylic acid.
Polymerization: It polymerizes with heating or treatment with base.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Polymerization: Base catalysts such as sodium hydroxide are used.
Rearrangement: Catalysts like palladium or platinum are employed.
Major Products:
Oxidation: Propynal and propargylic acid.
Rearrangement: α,β-unsaturated carbonyl compounds.
科学的研究の応用
2-Propyn-1-ol compound with methyloxirane has various applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a solvent stabilizer.
Biology: Investigated for its potential use in biochemical studies due to its unique reactivity.
Medicine: Explored for its potential therapeutic properties.
Industry: Utilized as a corrosion inhibitor, metal complex solution, and electroplating brightener additive.
作用機序
The mechanism of action of 2-propyn-1-ol compound with methyloxirane involves its reactivity due to the presence of both an alkyne and an epoxide functional group. These functional groups allow the compound to participate in various chemical reactions, including polymerization, oxidation, and rearrangement . The molecular targets and pathways involved are primarily related to its ability to form stable complexes with metals and its reactivity with nucleophiles and electrophiles .
類似化合物との比較
Propargyl Alcohol (2-Propyn-1-ol): A simpler compound with similar reactivity but lacks the epoxide group.
Propylene Oxide (Methyloxirane): An epoxide with similar reactivity but lacks the alkyne group.
Uniqueness:
特性
CAS番号 |
38172-91-7 |
|---|---|
分子式 |
C6H10O2 |
分子量 |
114.14 g/mol |
IUPAC名 |
2-methyloxirane;prop-2-yn-1-ol |
InChI |
InChI=1S/C3H6O.C3H4O/c1-3-2-4-3;1-2-3-4/h3H,2H2,1H3;1,4H,3H2 |
InChIキー |
LFENQIALHBGPRG-UHFFFAOYSA-N |
SMILES |
CC1CO1.C#CCO |
正規SMILES |
CC1CO1.C#CCO |
Key on ui other cas no. |
38172-91-7 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。









![methyl 2-methyl-1-{[2-methyl-3-(trifluoromethyl)phenyl]methyl}-6-(4-morpholinyl)-1H-benzimidazole-4-carboxylate](/img/structure/B1507857.png)





![6-Fluoro-[2,3'-bipyridin]-6'-amine](/img/structure/B1507891.png)
